2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
Description
The compound 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline is a hybrid heterocyclic molecule featuring:
- A quinoxaline core, known for its electron-deficient aromatic system and applications in medicinal chemistry (e.g., kinase inhibition, antimicrobial activity) .
- A thieno[3,2-c]pyridine moiety, a bicyclic structure often associated with antiplatelet activity due to its role in ADP receptor antagonism (e.g., prasugrel, clopidogrel) .
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-19(17-9-20-15-3-1-2-4-16(15)21-17)23-11-14(12-23)22-7-5-18-13(10-22)6-8-25-18/h1-4,6,8-9,14H,5,7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQFDVKECDUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline typically involves multiple steps:
Formation of the Thieno[3,2-c]pyridine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction of a suitable amine with a halogenated compound.
Coupling Reaction: The thieno[3,2-c]pyridine moiety is then coupled with the azetidine ring using a carbonylation reaction, often involving a palladium catalyst.
Formation of the Quinoxaline Core: The final step involves the formation of the quinoxaline core, which can be achieved through a condensation reaction between a suitable diamine and a diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c]pyridine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinoxaline core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products
Oxidation: Oxidized derivatives of the thieno[3,2-c]pyridine moiety.
Reduction: Reduced derivatives of the quinoxaline core.
Substitution: Substituted derivatives at the azetidine ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Table 1: Key Structural and Functional Comparisons
Key Observations:
Thienopyridine Derivatives: Prasugrel and Compound C1 highlight the importance of the thienopyridine scaffold in antiplatelet activity. The target compound’s thieno[3,2-c]pyridine group may similarly interact with P2Y12 receptors, though its azetidine-quinoxaline appendage could alter binding kinetics or specificity .
Quinoxaline-Based Analogues: Quinoxaline derivatives are often utilized as kinase inhibitors or DNA intercalators. The electron-deficient nature of quinoxaline in the target compound may enhance π-π stacking with biological targets, but this remains speculative without direct data .
Azetidine Linker: The azetidine ring introduces ring strain (4-membered vs.
Table 2: Physicochemical Properties of Selected Compounds
Key Insights:
- The target compound’s higher molecular weight (393.46 g/mol) and quinoxaline moiety may reduce bioavailability compared to prasugrel (373.44 g/mol).
Biological Activity
The compound 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing literature and experimental findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 282.35 g/mol. The structure features a quinoxaline core linked to a thieno[3,2-c]pyridine moiety via an azetidine ring. This unique arrangement is believed to contribute to its biological effects.
1. Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. In particular, derivatives similar to the compound have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that certain quinoxaline derivatives possess IC50 values lower than that of standard chemotherapeutics like doxorubicin, indicating potent antitumor activity without significant cytotoxic effects on normal cells .
2. Antimicrobial Properties
The compound's thienopyridine structure suggests potential antimicrobial activity. Quinoxaline derivatives have been reported to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain derivatives showed high degrees of inhibition against common bacterial strains, suggesting dual functionality as both anticancer and antimicrobial agents .
The proposed mechanisms for the biological activity of quinoxaline derivatives include:
- Inhibition of DNA synthesis : Interference with DNA replication processes in cancer cells.
- Apoptosis induction : Triggering programmed cell death pathways in malignant cells.
- Inhibition of key enzymes : Such as topoisomerases and kinases involved in cell proliferation.
Case Study 1: Anticancer Activity
A study synthesized a series of quinoxaline derivatives and evaluated their anticancer properties against several tumor cell lines (e.g., MCF-7, HeLa). The results indicated that compounds with a thienopyridine component had significantly lower IC50 values compared to controls, demonstrating enhanced cytotoxicity against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds. The thienopyridine derivatives were tested against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use in treating bacterial infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.35 g/mol |
| Anticancer IC50 (MCF-7) | < 10 µM |
| Antimicrobial MIC (S. aureus) | 15 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
